

Spectroscopic Profile of 1-Phenyl-4-nitronaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-4-nitronaphthalene

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **1-Phenyl-4-nitronaphthalene**, a key aromatic nitro compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data for ^1H NMR, ^{13}C NMR, Infrared (IR), and UV-Vis spectroscopy. These predictions are based on established computational chemistry models and provide valuable insights into the structural and electronic characteristics of the molecule. Detailed, generalized experimental protocols for obtaining such spectra are also provided, offering a practical framework for laboratory validation. Furthermore, a plausible synthetic route for **1-Phenyl-4-nitronaphthalene** via a Suzuki-Miyaura cross-coupling reaction is outlined, accompanied by a logical workflow diagram.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Phenyl-4-nitronaphthalene**. These values were obtained using validated computational methods and serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Phenyl-4-nitronaphthalene**

Proton Assignment	Predicted Chemical Shift (ppm)
H-2	8.2 - 8.4
H-3	7.6 - 7.8
H-5	8.0 - 8.2
H-6	7.7 - 7.9
H-7	7.7 - 7.9
H-8	8.1 - 8.3
H-2', H-6' (ortho-phenyl)	7.5 - 7.7
H-3', H-5' (meta-phenyl)	7.4 - 7.6
H-4' (para-phenyl)	7.4 - 7.6

Solvent: CDCl_3 , Reference: Tetramethylsilane (TMS) at 0.00 ppm. Predictions are based on established NMR prediction algorithms.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Predicted ^{13}C NMR Chemical Shifts for **1-Phenyl-4-nitronaphthalene**

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1	138 - 140
C-2	124 - 126
C-3	129 - 131
C-4	145 - 147
C-4a	132 - 134
C-5	127 - 129
C-6	128 - 130
C-7	126 - 128
C-8	123 - 125
C-8a	130 - 132
C-1' (ipso-phenyl)	139 - 141
C-2', C-6' (ortho-phenyl)	129 - 131
C-3', C-5' (meta-phenyl)	128 - 130
C-4' (para-phenyl)	127 - 129

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Predictions are based on established NMR prediction algorithms.[\[1\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Phenyl-4-nitronaphthalene**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3100 - 3000	C-H stretch (aromatic)	Medium
1590 - 1570	C=C stretch (aromatic)	Medium
1530 - 1510	N-O asymmetric stretch (nitro)	Strong
1480 - 1460	C=C stretch (aromatic)	Medium
1350 - 1330	N-O symmetric stretch (nitro)	Strong
860 - 840	C-H out-of-plane bend (naphthalene)	Strong
770 - 750	C-H out-of-plane bend (phenyl)	Strong
700 - 680	C-H out-of-plane bend (phenyl)	Strong

Predictions are based on computational vibrational frequency analysis.[5]

UV-Vis Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for **1-Phenyl-4-nitronaphthalene**

λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Solvent	Electronic Transition
~250	High	Ethanol	$\pi \rightarrow \pi$
~330	Moderate	Ethanol	$n \rightarrow \pi$

Predictions are based on computational electronic transition analysis.[6][7][8]

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **1-Phenyl-4-nitronaphthalene**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Phenyl-4-nitronaphthalene** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Tune and match the probe for the proton frequency.
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the aromatic region (typically 0-10 ppm).
 - Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Tune and match the probe for the carbon frequency.
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling (e.g., zgpg30).
 - Set the spectral width to cover the aromatic and nitro-substituted carbon region (typically 0-160 ppm).

- Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Process the data similarly to the ^1H spectrum.
- Reference the spectrum to the solvent signal (CDCl_3 at 77.16 ppm).

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of **1-Phenyl-4-nitronaphthalene** to identify characteristic functional groups.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **1-Phenyl-4-nitronaphthalene** sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
 - Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

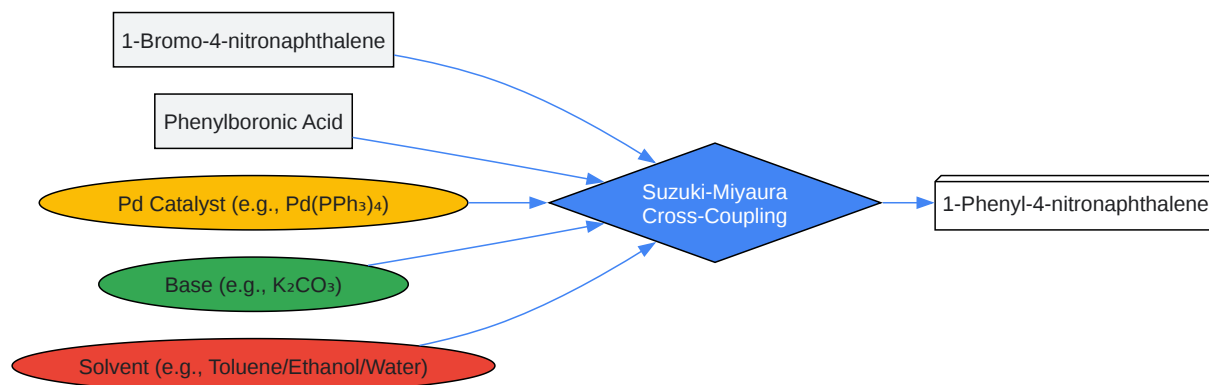
Objective: To determine the electronic absorption spectrum of **1-Phenyl-4-nitronaphthalene**.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **1-Phenyl-4-nitronaphthalene** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or acetonitrile.
 - Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a matching quartz cuvette with the sample solution.
 - Place both cuvettes in the spectrophotometer.
 - Scan the sample over a wavelength range of approximately 200-600 nm.
- Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λ_{max}).

Synthesis Workflow

A plausible and efficient method for the synthesis of **1-Phenyl-4-nitronaphthalene** is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

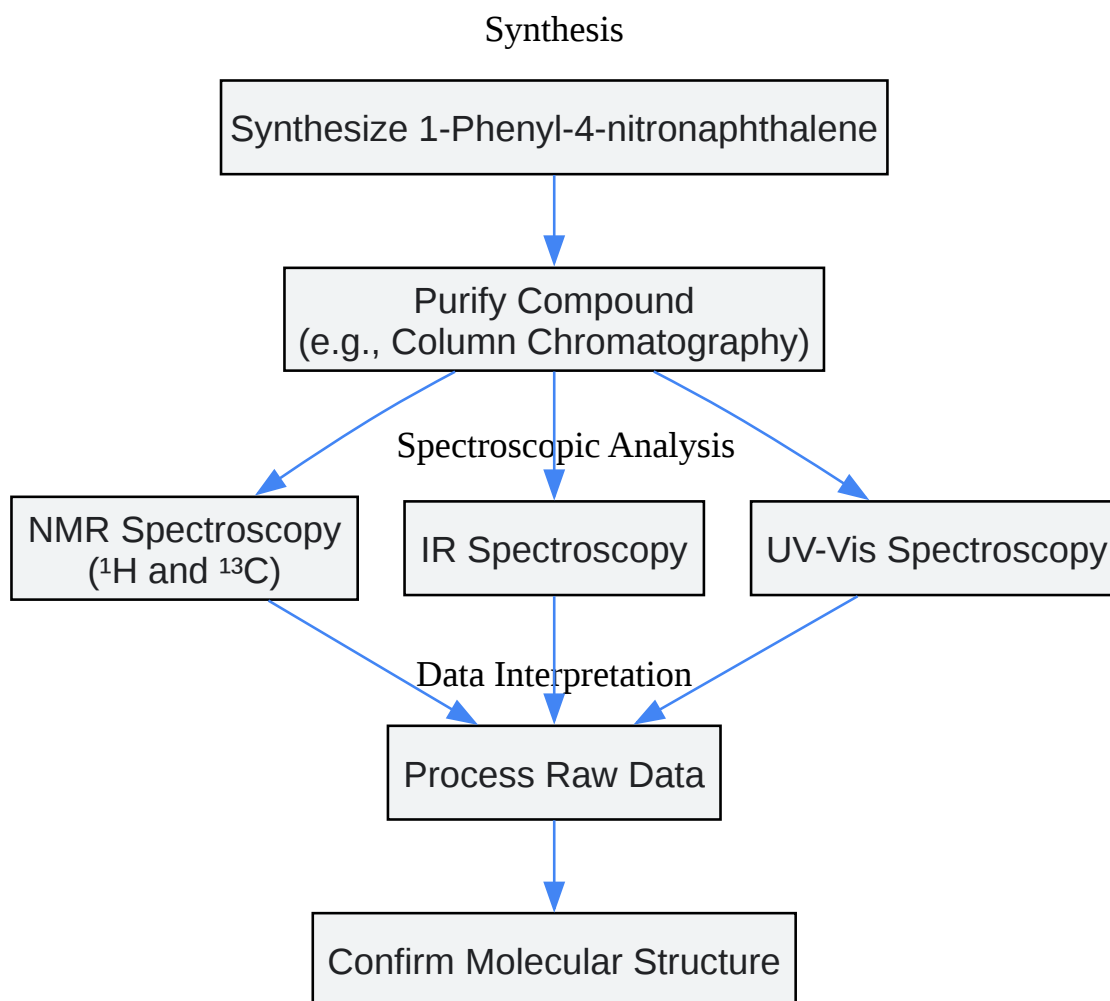


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Caption: Proposed synthesis of **1-Phenyl-4-nitronaphthalene**.

Experimental Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data can be visualized as follows:



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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational spectroscopic dataset for **1-Phenyl-4-nitronaphthalene** based on computational predictions. The included experimental protocols offer a clear path for the empirical validation of this data. The proposed synthetic route and workflow diagrams serve as valuable resources for researchers planning to work with this compound. This information is intended to facilitate further research into the properties and potential applications of **1-Phenyl-4-nitronaphthalene** in various scientific and industrial fields.

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